molecular formula C6H5F3N2 B15209183 2,5,5-Trifluoro-1-methyl-2,5-dihydro-1H-pyrrole-2-carbonitrile

2,5,5-Trifluoro-1-methyl-2,5-dihydro-1H-pyrrole-2-carbonitrile

Cat. No.: B15209183
M. Wt: 162.11 g/mol
InChI Key: RGFWBQNQLCIVHZ-UHFFFAOYSA-N
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Description

2,5,5-Trifluoro-1-methyl-2,5-dihydro-1H-pyrrole-2-carbonitrile: is a heterocyclic compound characterized by the presence of a pyrrole ring substituted with trifluoromethyl and nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5,5-Trifluoro-1-methyl-2,5-dihydro-1H-pyrrole-2-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing trifluoromethyl and nitrile functionalities. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The trifluoromethyl and nitrile groups can participate in substitution reactions, often facilitated by nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides; often in polar aprotic solvents.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced analogs with hydrogenated groups.

    Substitution: Substituted products with new functional groups replacing the trifluoromethyl or nitrile groups.

Scientific Research Applications

Biology: In biological research, this compound can be used to study the effects of trifluoromethyl and nitrile groups on biological systems, potentially leading to the development of new bioactive molecules.

Medicine: The compound’s unique structure makes it a candidate for drug discovery, particularly in the development of novel therapeutics targeting specific enzymes or receptors.

Industry: In the materials science industry, this compound can be utilized in the synthesis of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 2,5,5-Trifluoro-1-methyl-2,5-dihydro-1H-pyrrole-2-carbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl and nitrile groups can influence the compound’s binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2,5-Dihydro-1H-pyrrole-2-carbonitrile: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    1-Methyl-2,5-dihydro-1H-pyrrole-2-carbonitrile: Similar structure but without the trifluoromethyl substitution, affecting its biological activity and applications.

    2,5,5-Trifluoro-1H-pyrrole-2-carbonitrile:

Uniqueness: The presence of both trifluoromethyl and nitrile groups in 2,5,5-Trifluoro-1-methyl-2,5-dihydro-1H-pyrrole-2-carbonitrile imparts unique chemical properties, such as increased lipophilicity and electronic effects, making it distinct from its analogs and valuable for specific applications in research and industry.

Properties

Molecular Formula

C6H5F3N2

Molecular Weight

162.11 g/mol

IUPAC Name

2,5,5-trifluoro-1-methylpyrrole-2-carbonitrile

InChI

InChI=1S/C6H5F3N2/c1-11-5(7,4-10)2-3-6(11,8)9/h2-3H,1H3

InChI Key

RGFWBQNQLCIVHZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(C=CC1(F)F)(C#N)F

Origin of Product

United States

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